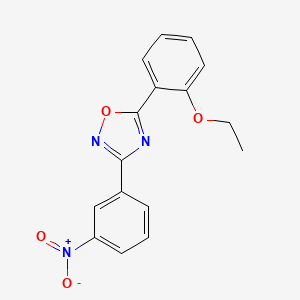
N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to have a high binding affinity for several enzymes, including cathepsin B, a protease involved in cancer progression, and c-Jun N-terminal kinase (JNK), a kinase involved in inflammation and cell death.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and migration, the reduction of inflammation, and the prevention of cell death. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A for lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes. However, its high potency can also lead to off-target effects and toxicity at higher concentrations, which must be carefully monitored. Additionally, the synthesis of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A can be complex and time-consuming, limiting its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A. One potential area of application is in the development of cancer therapies, as it has shown promising results in inhibiting cancer cell growth and migration. Additionally, the neuroprotective effects of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A suggest its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A in various fields.
Méthodes De Synthèse
N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A can be synthesized through a multistep reaction process, starting with the reaction of 4-fluoro-3-nitroaniline with isobutyric anhydride to produce N-(4-fluoro-3-nitrophenyl)isobutyramide. This intermediate is then reacted with benzoyl chloride in the presence of a base to form N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A. The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide A has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to have potent inhibitory activity against several enzymes, including proteases and kinases, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c1-10(2)16(22)19-12-5-3-4-11(8-12)17(23)20-13-6-7-14(18)15(9-13)21(24)25/h3-10H,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASSMSJATLHPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)
![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)


![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)



![4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5797813.png)

![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)
